1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1,7-Dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound acts as a potent inhibitor of FGFRs . It binds to the tyrosine kinase domain of the FGFRs, preventing their activation and subsequent downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Upon binding to FGFRs, the compound inhibits the activation of downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and survival . Therefore, the inhibition of these pathways can lead to the suppression of tumor growth .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . Furthermore, it significantly inhibits the migration and invasion of cancer cells .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate pyridine and pyrrole derivatives under acidic or basic conditions.
Introduction of the Carbonyl Group: The 3-methylpiperidine-1-carbonyl group is introduced via an acylation reaction, often using reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
1,7-Dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving kinases.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer due to its inhibitory effects on specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities, particularly as kinase inhibitors.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic framework and are used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
1,7-Dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity for certain molecular targets compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1,7-Dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological properties, focusing on its anticancer activity, neuroprotective effects, and other pharmacological potentials.
Chemical Structure
The compound features a pyrido-pyrrolo-pyrimidinone core with piperidine and methyl substituents. This unique structure may contribute to its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has shown significant cytotoxic effects in various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It has been suggested that the piperidine moiety enhances binding to specific targets involved in cell proliferation and survival pathways .
- Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated superior cytotoxicity compared to bleomycin, a standard chemotherapeutic agent. This was attributed to its ability to modulate apoptotic signaling pathways effectively .
Neuroprotective Effects
The compound also exhibits potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Cholinesterase Inhibition : It has been reported that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This dual inhibition may improve cognitive function by increasing acetylcholine levels in the brain .
- Antioxidant Activity : The compound's structure allows it to act as an antioxidant, reducing oxidative stress—a critical factor in neurodegeneration. This property could be beneficial in developing therapies for conditions like Alzheimer's and Parkinson's disease .
Other Biological Activities
In addition to its anticancer and neuroprotective effects, the compound has been studied for various other biological activities:
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators. This could have implications for treating chronic inflammatory conditions .
- Antiviral Activity : Preliminary studies indicate that similar compounds within this class have shown inhibitory effects against viral infections by targeting viral proteases. This suggests a potential role in antiviral therapy .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
6,12-dimethyl-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-5-4-8-22(10-12)19(25)15-9-14-17(21(15)3)20-16-7-6-13(2)11-23(16)18(14)24/h6-7,9,11-12H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCGPMWOVVNRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(N2C)N=C4C=CC(=CN4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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